N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide
Description
N-(5-((2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a naphthamide moiety and a thioether-linked acetamide group bearing a 2,4-dimethylphenyl substituent. This compound is structurally optimized for bioactivity due to its dual aromatic systems (naphthalene and substituted phenyl) and the sulfur-rich thiadiazole ring, which enhances intermolecular interactions and metabolic stability.
Properties
IUPAC Name |
N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S2/c1-14-10-11-19(15(2)12-14)24-20(28)13-30-23-27-26-22(31-23)25-21(29)18-9-5-7-16-6-3-4-8-17(16)18/h3-12H,13H2,1-2H3,(H,24,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVUVKBQPYXSOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a naphthamide moiety and a thiadiazole ring. Its molecular formula is , with a molecular weight of approximately 382.48 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in neurodegenerative diseases.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could mitigate oxidative stress in cells.
- Neuroprotective Effects : There is evidence indicating that this compound may protect neuronal cells from apoptosis and neuroinflammation.
1. Enzyme Inhibition
Research has demonstrated that derivatives of thiadiazole compounds can act as inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders such as Alzheimer’s disease. For instance, in vitro assays showed that certain thiadiazole derivatives exhibited significant MAO-A inhibition with IC50 values ranging from 0.060 μM to 0.241 μM .
2. Antioxidant Properties
A study investigating the antioxidant capacity of related thiadiazole compounds reported that they effectively scavenge free radicals and reduce oxidative stress markers in cellular models . The antioxidant activity was quantified using assays such as DPPH and ABTS, which measure the ability to neutralize free radicals.
3. Neuroprotective Effects
In cellular models of neurodegeneration, this compound demonstrated protective effects against β-amyloid-induced toxicity in neuronal cells. This was evidenced by reduced cell death and lower levels of inflammatory cytokines .
Case Studies and Research Findings
| Study | Findings | Methodology |
|---|---|---|
| Study on MAO Inhibition | IC50 values for MAO-A inhibition ranged from 0.060 μM to 0.241 μM for various thiadiazole derivatives | In vitro fluorometric assays |
| Antioxidant Activity Assessment | Significant reduction in oxidative stress markers; effective scavenging of DPPH radicals | DPPH and ABTS assays |
| Neuroprotection Against β-Amyloid | Reduced cell death and inflammatory response in neuronal cultures | Cell viability assays and cytokine measurement |
Scientific Research Applications
Antimicrobial Properties
Research has indicated that thiadiazole derivatives exhibit significant antimicrobial activity. In vitro studies have shown that compounds similar to N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance:
- Activity Against Bacteria : Compounds derived from thiadiazoles have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Thiadiazole derivatives have been explored for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : Research indicates that the compound may inhibit specific pathways involved in cell proliferation and survival, making it a candidate for further development as an anticancer agent .
Case Study 1: Antibacterial Activity
In a study conducted on a series of thiadiazole derivatives, including this compound, significant antibacterial activity was observed against multiple strains of bacteria. The compound displayed a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer properties of thiadiazole derivatives. The study demonstrated that certain derivatives could inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that these compounds could be developed into novel therapeutic agents for cancer treatment .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its hybrid structure combining naphthamide and 2,4-dimethylphenylacetamide groups. Below is a comparison with structurally analogous thiadiazole derivatives:
Key Observations :
- Naphthamide vs.
- Substituted Phenyl Groups : The 2,4-dimethylphenyl group may confer metabolic stability over halogenated analogs (e.g., 4-chlorobenzylidene in ), which are prone to dehalogenation in vivo .
- Thioether Linkage : The thioether bridge (vs. sulfonamide or imine linkages in and ) offers flexibility and redox stability, critical for sustained bioactivity .
Contrast with Other Syntheses :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
